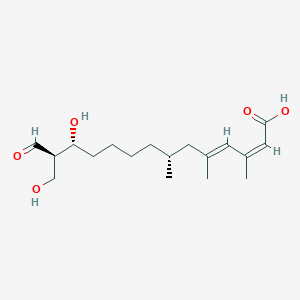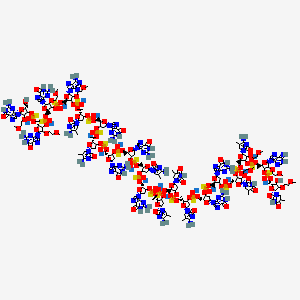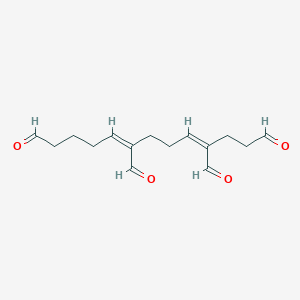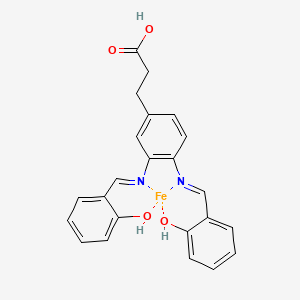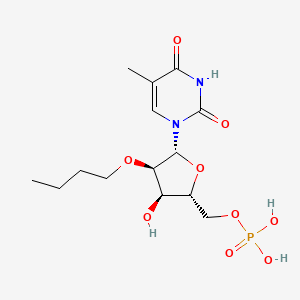
2'-O-Butyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Butyl-5-Methyluridine is a modified nucleoside belonging to the class of pyrimidine ribonucleoside monophosphates. These compounds are characterized by a pyrimidine base linked to a ribose moiety with a monophosphate group. The modification at the 2’ position with a butyl group and the methylation at the 5 position of uridine make this compound unique and of significant interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Butyl-5-Methyluridine typically involves the alkylation of 5-methyluridine at the 2’ position. This can be achieved through phase transfer catalysis (PTC) to facilitate the alkylation reaction. The reaction conditions often include the use of a suitable base and an alkylating agent under controlled temperature and solvent conditions .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to minimize chromatographic purifications and maximize yield. This involves the use of low-cost reagents and one-pot synthesis strategies. The process is designed to be scalable, allowing for the production of multigram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Butyl-5-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of modified nucleosides .
Scientific Research Applications
2’-O-Butyl-5-Methyluridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-O-Butyl-5-Methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA. The butyl and methyl modifications can influence the binding affinity and resistance to nucleases, making it a valuable tool in therapeutic applications. The compound can also be metabolized into active forms that exert specific effects on molecular targets and pathways involved in cellular processes .
Similar Compounds:
2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.
5-Methyluridine: A nucleoside with a methyl group at the 5 position of uridine.
2’-O-Butyluridine: A nucleoside with a butyl group at the 2’ position.
Comparison: 2’-O-Butyl-5-Methyluridine is unique due to the presence of both butyl and methyl modifications, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it more suitable for certain therapeutic applications compared to its analogs .
properties
Molecular Formula |
C14H23N2O9P |
|---|---|
Molecular Weight |
394.31 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
WSAMAMLAATZRPR-PRULPYPASA-N |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
Canonical SMILES |
CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



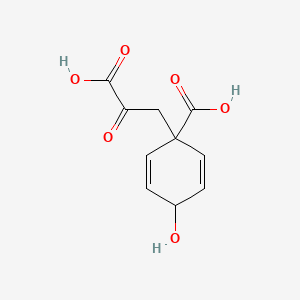
![4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid](/img/structure/B10776370.png)
![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)

![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)

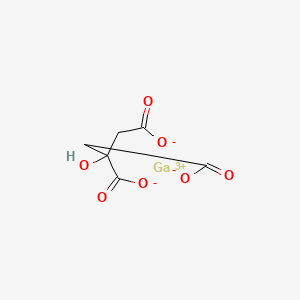
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)
